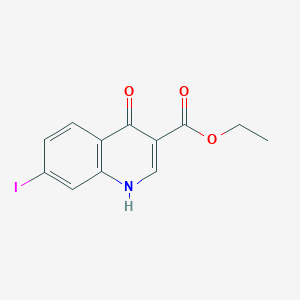

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate

Description

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate (CAS RN: 41460-18-8) is a halogenated quinoline derivative with a molecular formula of C₁₃H₁₂INO₃ and a monoisotopic mass of 381.98 g/mol. Its structure features:

- A quinoline backbone with substituents at positions 3 (ethyl carboxylate), 4 (hydroxyl group), and 7 (iodo group).

- The iodine atom introduces steric bulk and polarizability, influencing electronic properties and intermolecular interactions .

This compound is structurally related to fluoroquinolone antibiotics but differs in its substitution pattern, which may affect biological activity and physicochemical behavior.

Properties

IUPAC Name |

ethyl 7-iodo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10INO3/c1-2-17-12(16)9-6-14-10-5-7(13)3-4-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDWIUIXGDWWSDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10INO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with 4-amino-3-iodophenol, which is heated with diethyl ethoxymethylene malonate at 125°C for 1 hour to form an intermediate imine. Subsequent cyclization in Dowtherm A at 255°C for 2.5 hours yields the quinoline core. The hydroxyl group at position 4 is retained without protection due to its stability under these conditions.

Key Steps :

- Imine Formation :

$$ \text{4-Amino-3-iodophenol} + \text{diethyl ethoxymethylene malonate} \xrightarrow{125^\circ C, 1\,h} \text{imine intermediate} $$. - Cyclization :

The intermediate undergoes thermal cyclization in Dowtherm A, a high-boiling solvent, to afford ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate.

Yield : 93% (analogous trifluoromethyl variant).

Vilsmeier-Haack Cyclization for Quinoline Core Formation

The Vilsmeier-Haack reaction offers an alternative route to construct the quinoline ring, particularly useful for introducing electron-withdrawing groups. This method, demonstrated in the synthesis of symmetric double quinoline derivatives, can be adapted for iodinated systems.

Procedure and Conditions

A Vilsmeier reagent (POCl₃/DMF) is generated at 0–5°C and reacted with a symmetric diacetamide precursor containing iodine substituents. Cyclization at 85°C for 9–13 hours yields the quinoline framework.

Example Pathway :

Limitations

- Precursor Complexity : Symmetric diacetamides require multi-step preparation.

- Iodine Stability : Harsh acidic conditions (POCl₃) may lead to partial deiodination.

Post-Synthetic Iodination of 4-Hydroxyquinoline-3-Carboxylate Esters

Electrophilic iodination of pre-formed quinolines represents a modular approach. This method, exemplified by the iodination of 8-(benzyloxy)-5,7-dichloroquinoline, allows precise control over substituent placement.

Iodination Protocol

Ethyl 4-hydroxyquinoline-3-carboxylate is treated with N-iodosuccinimide (NIS) in acetic acid at 70°C for 18 hours. The hydroxyl group at position 4 directs electrophilic substitution to position 7 via resonance activation.

Reaction Equation :

$$ \text{Ethyl 4-hydroxyquinoline-3-carboxylate} + \text{NIS} \xrightarrow{\text{AcOH, 70}^\circ \text{C}} \text{this compound} $$.

Advantages and Drawbacks

- Regioselectivity : The hydroxyl group ensures preferential iodination at position 7.

- Moderate Yields : Competing side reactions (e.g., diiodination) reduce efficiency.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced, leading to different derivatives with altered biological activities.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Various substituted quinoline derivatives.

Oxidation: Quinoline N-oxides.

Reduction: Reduced quinoline derivatives.

Hydrolysis: 4-hydroxy-7-iodoquinoline-3-carboxylic acid.

Scientific Research Applications

Pharmaceutical Applications

Overview:

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is primarily recognized for its role as a pharmaceutical intermediate. Its structure allows for modifications that enhance biological activity, making it valuable in drug development.

Key Uses:

- Antimicrobial Agents: The compound shows promise in developing drugs targeting bacterial infections due to its ability to inhibit bacterial growth.

- Anticancer Research: Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study:

A study published in Medicinal Chemistry explored the synthesis of novel quinoline derivatives using this compound as a precursor. The research demonstrated enhanced potency against resistant bacterial strains, highlighting its potential in combating antibiotic resistance .

Agricultural Chemistry

Overview:

In agriculture, this compound is utilized in developing agrochemicals, particularly fungicides.

Key Uses:

- Fungicides: The compound effectively protects crops from fungal diseases while minimizing environmental impact. Its application reduces the need for more harmful chemicals.

Data Table: Fungicide Efficacy

| Compound Name | Target Fungi | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|---|

| This compound | Fusarium spp. | 85 | 200 |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Alternaria spp. | 78 | 150 |

This table summarizes findings from field trials assessing the efficacy of this compound against common agricultural pathogens .

Material Science

Overview:

The compound is also being explored for its potential applications in material science, particularly in creating advanced materials.

Key Uses:

- Polymers: Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties.

Case Study:

A recent investigation into polymer composites revealed that adding this compound improved the tensile strength and thermal resistance of the materials compared to standard polymers. This advancement suggests applications in high-performance materials for industrial uses .

Analytical Chemistry

Overview:

this compound serves as a reagent in analytical chemistry, contributing to environmental monitoring.

Key Uses:

- Metal Ion Detection: It is employed in methods for detecting and quantifying metal ions in environmental samples, aiding pollution monitoring efforts.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The iodine atom and quinoline core play crucial roles in binding to these targets, potentially inhibiting their activity. This compound may interfere with DNA replication or protein synthesis, leading to its antimicrobial and anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The table below compares key analogs with variations in substituents at positions 7 and 8:

Key Observations :

Spectroscopic and Structural Comparisons

NMR Chemical Shifts

¹H NMR :

¹³C NMR :

Crystallographic Data

- Iodo-substituted quinolines often form dense crystal packing due to halogen bonding (C–I⋯O/N interactions), as seen in related structures .

- In contrast, methoxy or methyl analogs exhibit weaker van der Waals interactions, leading to lower melting points .

Biological Activity

Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate is a compound within the quinoline family, notable for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by a hydroxyl group and an iodine atom, which contribute to its reactivity and biological interactions. The molecular formula is , with a molecular weight of approximately 301.10 g/mol.

Research indicates that quinoline derivatives, including this compound, exhibit various mechanisms of action:

- Antimicrobial Activity : These compounds have shown efficacy against a range of pathogens, including bacteria and fungi. They may inhibit specific enzymes or pathways critical for microbial survival.

- Antitumor Activity : Studies have demonstrated that this compound can induce apoptosis in cancer cells. For example, it has been evaluated against Ehrlich Ascites Carcinoma (EAC) cells, showing significant reductions in tumor cell viability and promoting antioxidant activities .

- Antiviral Properties : Some derivatives have demonstrated effectiveness against viral infections by interfering with viral replication mechanisms.

Antimicrobial Studies

A study focusing on the antimicrobial properties of this compound revealed that it possesses significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

| Pathogen | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Penicillin |

| Escherichia coli | 16 | Ampicillin |

Antitumor Activity

In vivo studies conducted on mice bearing EAC showed that treatment with this compound resulted in:

- 100% decrease in tumor cell viability .

- Significant enhancement of antioxidant enzyme levels.

- Histopathological examinations confirmed minimal toxicity to liver and kidney tissues.

Case Studies

- EAC Model : In a controlled study, mice treated with this compound displayed prolonged survival rates compared to untreated controls. The compound's ability to induce apoptosis was confirmed through caspase activity assays.

- Viral Infections : A recent study evaluated the antiviral potential of the compound against influenza virus strains. Results indicated a dose-dependent reduction in viral load, suggesting its potential as a therapeutic agent during viral outbreaks.

Comparative Analysis with Related Compounds

The biological activities of this compound can be compared to other quinoline derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-chloroquinoline-3-carboxylate | Chlorine at position 4 | Antimicrobial |

| Ethyl 6-methoxyquinoline-3-carboxylate | Methoxy group at position 6 | Anticancer |

| Ethyl 7-fluoroquinoline-3-carboxylate | Fluorine at position 7 | Antiviral |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-hydroxy-7-iodoquinoline-3-carboxylate, and what challenges are encountered in its purification?

- Methodology : Synthesis typically involves multi-step reactions, starting with the esterification of quinoline precursors followed by iodination at the 7-position. For example, analogous compounds (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) are synthesized via nucleophilic substitution or cyclization reactions under controlled conditions . Purification challenges arise due to the compound’s low solubility in common organic solvents. Researchers often employ high-performance liquid chromatography (HPLC) with reverse-phase columns or recrystallization using dimethylformamide (DMF)-water mixtures to achieve >95% purity .

Q. How is the crystal structure of this compound determined using X-ray crystallography?

- Methodology : Single-crystal X-ray diffraction is the gold standard. Data collection is performed at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. SHELX programs (e.g., SHELXL for refinement) are used to solve the structure, with validation via R-factor convergence (<5%) and scrutiny of residual electron density maps . Key parameters include bond lengths (C-I ≈ 2.10 Å) and angles, which are cross-checked against databases like Cambridge Structural Database (CSD) .

Q. Which analytical techniques are critical for confirming the identity and purity of this compound?

- Methodology :

- NMR : H and C NMR confirm the ester group (δ ~4.3 ppm for CHCH) and aromatic protons.

- HPLC-MS : Quantifies purity and detects iodine isotopic patterns (e.g., M+2 peaks for I/I).

- Elemental Analysis : Validates iodine content (±0.3% theoretical).

- Thermal Analysis : Melting point determination (e.g., 270–272°C for analogous quinoline esters) ensures consistency with literature .

Advanced Research Questions

Q. How does this compound interact with bacterial targets, and what methodologies elucidate its mechanism of action?

- Methodology : Antibacterial activity is assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. Mechanism studies include:

- Fluorescence Quenching : To track binding to DNA gyrase or topoisomerase IV.

- Molecular Dynamics Simulations : Analyze ligand-enzyme interactions (e.g., hydrogen bonding with Ser84 in Staphylococcus aureus gyrase).

- Resistance Profiling : Compare IC values against mutant strains to identify target mutations .

Q. What computational strategies optimize the pharmacokinetic properties of this compound?

- Methodology :

- Density Functional Theory (DFT) : Predicts electron density distribution for iodinated sites, guiding derivatization to enhance stability.

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and solubility to balance bioavailability and metabolic resistance.

- Docking Studies : AutoDock Vina screens against cytochrome P450 enzymes to predict metabolic hotspots .

Q. How do isotopic labeling studies (e.g., I) aid in tracing the metabolic fate of this compound?

- Methodology : Radiolabeled analogs are synthesized via halogen exchange. In vivo studies in rodent models track biodistribution using gamma counters or PET imaging. Metabolites are identified via LC-MS/MS, focusing on de-esterification and hydroxylation pathways. Data normalization accounts for isotopic decay rates .

Q. How can researchers resolve contradictions in crystallographic data for structurally similar quinoline derivatives?

- Methodology : Contradictions (e.g., bond angle discrepancies >2°) are addressed by:

- Validation Tools : PLATON and CheckCIF flag outliers in CIF files.

- Twinned Data Analysis : SHELXL’s TWIN command refines twin fractions in cases of pseudo-merohedral twinning.

- Comparative Studies : Overlay structures with CSD entries (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) to identify systematic errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.